1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride” is a chemical substance with a molecular weight of 227.18 . It is stored at room temperature and comes in a powder form . The IUPAC name for this compound is 1-(azetidin-3-yl)azepane dihydrochloride .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies . One method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves [3+2] cycloaddition .Molecular Structure Analysis
The molecular structure of azetidine derivatives has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Another reaction involves [3+2] cycloaddition .Physical and Chemical Properties Analysis
The compound “1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.18 .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride and its analogues serve as advanced building blocks in drug discovery. Studies have demonstrated that azetidine-based isosteres, including those similar to 1-(Azetidin-3-yl)-4,4-difluoro-piperidine, exhibit increased size and conformational flexibility compared to traditional heterocycles like piperidine. These properties confirm their utility in lead optimization programs across various therapeutic areas, highlighting their role in the design of novel compounds with potential medicinal applications (Feskov et al., 2019).
Synthesis of Azaheterocycles
The compound and its derivatives are pivotal in the synthesis of azaheterocycles, a class of compounds with significant biological activity. Research indicates that azetidine and its derivatives, through ring transformation processes, can be used to create stereospecifically defined azaheterocycles like pyrrolidines and piperidines, which are essential scaffolds in pharmaceutical chemistry. These transformations involve novel synthetic pathways, offering an efficient method to access a variety of biologically relevant structures (Van Brabandt et al., 2006).
Antidepressant and Nootropic Agents
Azetidinone derivatives, including those structurally related to 1-(Azetidin-3-yl)-4,4-difluoro-piperidine, have been explored for their potential as central nervous system (CNS) active agents. Specifically, certain Schiff bases and azetidinone analogues have shown promising antidepressant and nootropic activities, suggesting that the azetidinone core structure could be beneficial in developing new therapeutic agents for CNS disorders (Thomas et al., 2016).
Antibacterial Applications
Derivatives of 1-(Azetidin-3-yl)-4,4-difluoro-piperidine have been identified as potent antibacterial agents. Research involving azetidinyl substituents has led to the discovery of compounds with significant in vitro and in vivo efficacy against a variety of bacterial strains. These findings underscore the potential of azetidine derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Fujita et al., 1998).
Antimycobacterial Agents
Spiro-piperidin-4-ones, structurally related to 1-(Azetidin-3-yl)-4,4-difluoro-piperidine, have been synthesized and evaluated for their antimycobacterial activity. These compounds, characterized by their unique structural features, have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as novel antimycobacterial agents (Kumar et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-(azetidin-3-yl)-4,4-difluoropiperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;;/h7,11H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQFPCQDIWFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2387598-22-1 |
Source
|
Record name | 1-(azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.